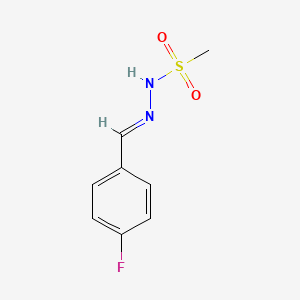

N'-(4-fluorobenzylidene)methanesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(4-fluorobenzylidene)methanesulfonohydrazide involves the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide. The product's structure is confirmed through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction. It crystallizes in a monoclinic system, showcasing the complexity and precision involved in its synthesis (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its crystallization in a monoclinic system with specific space group parameters. The compound exhibits several intermolecular hydrogen-bond interactions within its crystal structure, which contribute to its stabilization (Li Wei-hua et al., 2006).

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Inhibitory Properties : Methanesulfonyl derivatives, such as N'-(4-fluorobenzylidene)methanesulfonohydrazide, have been studied for their reaction mechanisms and inhibitory properties. For example, research has explored the inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I, which could provide insights into the potential biological activities of this compound (Gündüzalp et al., 2016).

Synthetic Applications in Chemistry : Various studies have been conducted on the synthesis of compounds related to this compound. For instance, the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a process involving sulfur dioxide insertion has been reported, which can shed light on the synthetic pathways that might be applicable to this compound (An et al., 2014).

Environmental Applications : Research on the oxidation of compounds similar to this compound, such as PFOA and fluorotelomer sulfonate, has implications for environmental remediation and pollution control. These studies provide insights into how similar compounds might interact with environmental factors (Park et al., 2016).

Biological and Medical Research : The study of methanesulfonic acid derivatives, including their potential as enzyme inhibitors or antimicrobial agents, is relevant to the understanding of this compound. This includes research on sulfonamide derivatives and their metal complexes, which have been investigated for their antibacterial activities (Özdemir et al., 2013).

Materials Science Applications : The study of sulfonamides and sulfonylhydrazides in the context of materials science, such as in the development of proton-conducting membranes, can provide valuable insights into the potential applications of this compound in similar areas (Wang et al., 2013).

Mecanismo De Acción

The mechanism of action of N’-(4-fluorobenzylidene)methanesulfonohydrazide is not fully understood. It’s believed that it may exert its effects by inhibiting certain enzymes and signaling pathways in the body.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-10-6-7-2-4-8(9)5-3-7/h2-6,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXHORDWARDPLI-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN=CC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N/N=C/C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)